molecular formula C19H20ClNO3 B258459 4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE

4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE

Cat. No.: B258459
M. Wt: 345.8 g/mol
InChI Key: BQKHWBURQJZGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenoxy group and an oxolan-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE typically involves the reaction of 4-[(2-chlorophenoxy)methyl]benzoic acid with oxolan-2-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClNO3/c20-17-5-1-2-6-18(17)24-13-14-7-9-15(10-8-14)19(22)21-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChI Key

BQKHWBURQJZGCA-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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